2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide
Description
Properties
IUPAC Name |
2-[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-20-17(22)12-26(24,25)16-2-4-21(5-3-16)18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-16H,2-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUYNSACJWQMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adamantane Carbonylation Strategies
The adamantane-1-carbonyl moiety is synthesized via Friedel-Crafts acylation or transition metal-catalyzed carbonylation. A dual photoredox–hydrogen atom transfer (HAT) catalytic system enables direct aminoalkylation of adamantane using imine substrates, achieving >80% yield in model systems.
Representative Protocol
Alternative Acylation Routes
Patent data reveals adamantane-1-carbonyl chloride coupling with piperidin-4-amine using EDCl/HOBt in dichloromethane, though yields remain unspecified.
Sulfonylation of Piperidin-4-Yl Intermediate
Sulfonyl Chloride Coupling
The piperidine nitrogen undergoes sulfonylation with 2-chloroacetamido sulfonyl chloride. Optimized conditions from analogous systems suggest:
Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Sulfonylating Agent | 2-Chloroacetamidosulfonyl chloride (1.5 equiv) | |
| Base | Et₃N (3.0 equiv) | |
| Solvent | THF, 0°C to rt | |
| Reaction Time | 12 h |
Post-sulfonylation, chlorine displacement with methylamine introduces the N-methylacetamide group.
Final Acetamide Functionalization
Nucleophilic Displacement
The chloro intermediate reacts with methylamine (40% aqueous, 5.0 equiv) in ethanol at 60°C for 6 h. Purification via silica chromatography affords the title compound.
Reductive Amination Alternative
Patent EP1942108B1 discloses a route employing reductive amination of sulfonyl-piperidine aldehydes with N-methylacetamide precursors, though stoichiometric details are proprietary.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Purity and Scalability
HPLC analyses from analogous adamantane sulfonamides demonstrate >95% purity when using chromatographic purification. Kilogram-scale production remains unverified in open literature.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated derivatives.
Scientific Research Applications
2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting their function. The piperidine and sulfonyl groups may contribute to the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide
- 2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]oxy}-3-bromopyridine
- 1-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-ethylacetamide
Uniqueness
2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and membrane interaction capabilities, while the piperidine and sulfonyl groups contribute to its reactivity and potential therapeutic applications .
Biological Activity
2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide, with the CAS number 1798540-45-0, is a synthetic compound that has garnered attention for its potential biological activities. The structure of this compound includes an adamantane moiety, a piperidine ring, and a sulfonamide group, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 382.5 g/mol. The presence of the sulfonamide group is particularly significant as it is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.
Biological Activity Overview
Research indicates that compounds with similar structural features can exhibit a range of biological activities, including:
- Anticancer Activity : Studies on related piperidine derivatives have shown potent cytotoxic effects against various cancer cell lines. For instance, compounds with similar sulfonamide structures have demonstrated significant activity against colon cancer and leukemia cells, leading to DNA fragmentation and activation of apoptotic pathways such as caspase-3 activation .
- Enzyme Inhibition : The sulfonamide group in the compound may interact with specific enzymes or receptors. For example, piperidine derivatives have been explored as inhibitors of Janus kinase (JAK) pathways, which are crucial in inflammatory responses and autoimmune diseases .
Anticancer Studies
A study investigated the cytotoxic effects of various piperidine derivatives against human tumor cell lines. The results indicated that modifications in the piperidine structure could enhance potency against malignant cells while reducing toxicity to normal cells. In particular, the introduction of sulfonamide groups was noted to improve selectivity towards neoplastic cells .
Mechanistic Insights
The mechanism of action for compounds similar to this compound often involves the disruption of cellular processes that lead to apoptosis in cancer cells. This was evidenced by the activation of caspases and subsequent DNA damage observed in treated cell lines .
Comparative Analysis
The following table summarizes the biological activities reported for similar compounds:
| Compound Name | Activity Type | Target Cells | Mechanism of Action |
|---|---|---|---|
| Compound A | Anticancer | Colon cancer cell lines | DNA fragmentation, caspase activation |
| Compound B | JAK inhibition | Immune cells | Modulation of inflammatory pathways |
| Compound C | Antimicrobial | Bacterial strains | Inhibition of bacterial growth |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing 2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide, and what reaction conditions are critical?
- Methodological Answer : Synthesis typically involves three key steps:
Piperidine Core Modification : Fluorination or sulfonylation of the piperidine ring using reagents like sulfonyl chlorides in dichloromethane (DCM) at 0–5°C to ensure regioselectivity .
Adamantane Coupling : Reacting the modified piperidine with adamantane-1-carbonyl chloride under anhydrous conditions, often with a base like triethylamine .
Acetamide Formation : Coupling the intermediate with methylamine using carbodiimide reagents (e.g., EDCI/HOBt) in DMF at room temperature .
- Critical Conditions : Strict temperature control during sulfonylation, inert atmosphere for moisture-sensitive steps, and purification via silica gel chromatography (ethyl acetate/hexane gradients) .
Q. Which analytical techniques are prioritized for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify adamantane, sulfonyl, and acetamide moieties. Key signals include adamantane CH2 (~1.7 ppm) and sulfonyl S=O (135–140 ppm in 13C) .
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion [M+H]+ at m/z 465.2 (calculated for C20H29N2O4S) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity across enzymatic assays?
- Methodological Answer :
- Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding affinity with functional enzymatic assays (e.g., fluorescence-based kinase inhibition) under standardized buffer conditions (pH 7.4, 25°C) .
- Structural Analysis : Perform molecular dynamics (MD) simulations to compare binding modes in conflicting studies. Use X-ray crystallography of the compound-enzyme complex to identify critical interactions (e.g., sulfonyl group hydrogen bonding) .
- Data Normalization : Account for assay variables (e.g., ATP concentration in kinase assays) by reporting IC50 values relative to a positive control (e.g., staurosporine) .
Q. What strategies improve solubility and bioavailability for preclinical testing?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl on adamantane) via post-synthetic oxidation (KMnO4 in acetone/water) .
- Formulation : Use cyclodextrin complexes (e.g., sulfobutyl ether-β-cyclodextrin) evaluated via phase-solubility studies .
- In Vitro Assessment :
- Solubility : Shake-flask method in PBS (pH 6.5–7.4) .
- Permeability : Caco-2 monolayer assay to predict intestinal absorption .
Q. How should metabolic stability studies in hepatic microsomes be designed?
- Methodological Answer :
- Incubation Conditions : Human liver microsomes (HLM, 1 mg/mL) with NADPH/UDPGA cofactors at 37°C. Quench reactions with ice-cold acetonitrile at 0, 15, 30, and 60 minutes .
- Metabolite Identification : LC-MS/MS (Q-TOF) in positive ion mode to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .
- Enzyme Mapping : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s inhibition of COX-2 versus COX-1 isoforms?
- Methodological Answer :
- Selectivity Profiling : Run parallel assays for COX-1 (human platelet microsomes) and COX-2 (IL-1β-stimulated HUVECs) using arachidonic acid as substrate. Measure prostaglandin E2 (PGE2) via ELISA .
- Structural Analog Comparison : Test derivatives lacking the sulfonyl group to determine if off-target COX-1 activity is scaffold-dependent .
- Dose-Response Analysis : Calculate selectivity ratios (COX-2 IC50/COX-1 IC50) across 8–10 concentrations to confirm statistical significance (p < 0.05, ANOVA) .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating neuroprotective effects?
- Methodological Answer :
- Murine Models :
- Ischemic Stroke : Middle cerebral artery occlusion (MCAO) in C57BL/6 mice. Administer compound (10 mg/kg, IP) pre- and post-occlusion. Measure infarct volume via TTC staining .
- Neuroinflammation : LPS-induced neuroinflammation in rats. Assess microglial activation (Iba1 immunohistochemistry) and cytokine levels (TNF-α, IL-6) in CSF .
- Pharmacokinetics : Serial blood sampling post-IV/oral dosing to determine brain-plasma ratio (LC-MS/MS quantification) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
